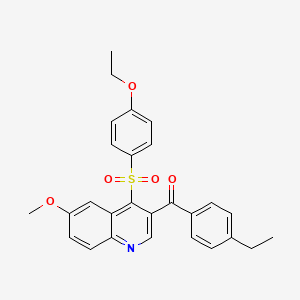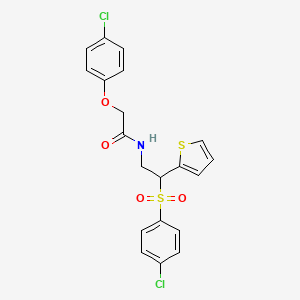![molecular formula C22H27FN2O2 B2369233 Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate CAS No. 2059908-83-5](/img/structure/B2369233.png)
Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate” is a chemical compound with the molecular formula C17H25FN2O2 . It has an average mass of 308.391 Da and a monoisotopic mass of 308.190002 Da .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butyl carbamate is known to be used in the palladium-catalyzed synthesis of N-Boc-protected anilines . It’s possible that a similar method could be used to synthesize “this compound”.Molecular Structure Analysis
The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a carbamate group, which is an ester derived from carbamic acid .Propiedades
IUPAC Name |
tert-butyl N-[(3S,4R)-1-benzyl-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O2/c1-22(2,3)27-21(26)24-20-15-25(13-16-8-5-4-6-9-16)14-19(20)17-10-7-11-18(23)12-17/h4-12,19-20H,13-15H2,1-3H3,(H,24,26)/t19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQSLLZPQOHFAQ-VQTJNVASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CN(CC1C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CN(C[C@H]1C2=CC(=CC=C2)F)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2369158.png)
![2-Ethoxy-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2369161.png)
![N-[4,6-DIMETHYL-2-(PYRROLIDIN-1-YL)PYRIMIDIN-5-YL]-2,4-DIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2369163.png)
![4-tert-butyl-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2369164.png)
![[7-(1-methyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]acetic acid](/img/structure/B2369165.png)

![6-Phenyl-2-[1-[2-(triazol-2-yl)ethyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2369170.png)


